molecular formula C14H15FN2O2S B2780638 1-(2-(3-Fluorophenyl)-2-methoxyethyl)-3-(thiophen-2-yl)urea CAS No. 1797555-89-5

1-(2-(3-Fluorophenyl)-2-methoxyethyl)-3-(thiophen-2-yl)urea

Cat. No.: B2780638
CAS No.: 1797555-89-5
M. Wt: 294.34
InChI Key: PIOHOTMMASFGEJ-UHFFFAOYSA-N
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Description

1-(2-(3-Fluorophenyl)-2-methoxyethyl)-3-(thiophen-2-yl)urea is an organic compound that features a urea moiety linked to a fluorophenyl and a thiophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(3-Fluorophenyl)-2-methoxyethyl)-3-(thiophen-2-yl)urea typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3-fluorobenzaldehyde with methoxyethylamine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the corresponding amine.

    Urea Formation: The final step involves the reaction of the amine with thiophene-2-carbonyl isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-(3-Fluorophenyl)-2-methoxyethyl)-3-(thiophen-2-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl functionalities.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted products with new functional groups replacing the fluorine atom.

Scientific Research Applications

1-(2-(3-Fluorophenyl)-2-methoxyethyl)-3-(thiophen-2-yl)urea has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: It is explored for its electronic properties and potential use in organic electronics and sensors.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-(2-(3-Fluorophenyl)-2-methoxyethyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and thiophenyl groups contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(3-Chlorophenyl)-2-methoxyethyl)-3-(thiophen-2-yl)urea: Similar structure but with a chlorine atom instead of fluorine.

    1-(2-(3-Bromophenyl)-2-methoxyethyl)-3-(thiophen-2-yl)urea: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

1-(2-(3-Fluorophenyl)-2-methoxyethyl)-3-(thiophen-2-yl)urea is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in medicinal chemistry and materials science.

Properties

IUPAC Name

1-[2-(3-fluorophenyl)-2-methoxyethyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O2S/c1-19-12(10-4-2-5-11(15)8-10)9-16-14(18)17-13-6-3-7-20-13/h2-8,12H,9H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIOHOTMMASFGEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)NC1=CC=CS1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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